molecular formula C26H24N2O4S B2607506 3'-(3-Ethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 942034-47-1

3'-(3-Ethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2607506
CAS No.: 942034-47-1
M. Wt: 460.55
InChI Key: IBPAHGBLAWZEMK-UHFFFAOYSA-N
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Description

“3’-(3-Ethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features an indoline and thiazolidine ring system, making it a subject of interest in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3’-(3-Ethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Indoline Ring: This can be achieved through cyclization reactions involving aniline derivatives.

    Spiro Linkage Formation: The spiro linkage is often formed through nucleophilic substitution reactions.

    Thiazolidine Ring Formation: This step may involve the reaction of a thiol with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Chemical Synthesis: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action for “3’-(3-Ethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide” would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,2’-thiazolidine] Derivatives: Compounds with similar spiro linkage and ring systems.

    Thiazolidinediones: Known for their use in diabetes treatment.

    Indoline Derivatives: Commonly studied for their pharmacological properties.

Properties

IUPAC Name

3-(3-ethylphenyl)-1'-[(2-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-3-19-10-8-12-21(15-19)28-24(29)17-33(31,32)26(28)22-13-6-7-14-23(22)27(25(26)30)16-20-11-5-4-9-18(20)2/h4-15H,3,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPAHGBLAWZEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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